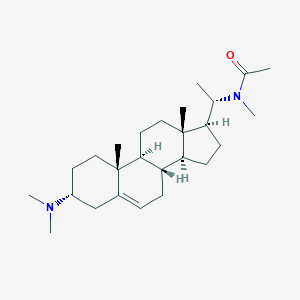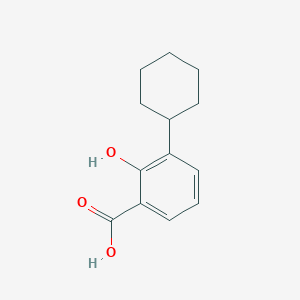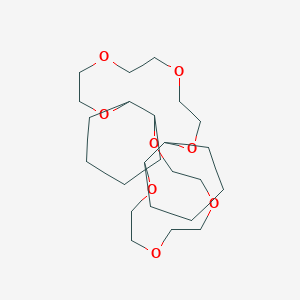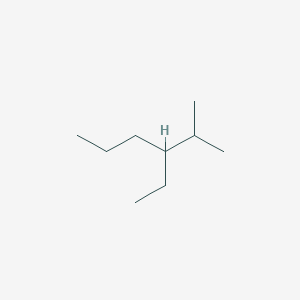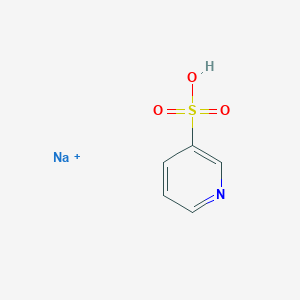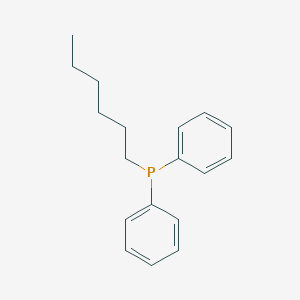
Hexyldiphenylphosphine
Descripción general
Descripción
Hexyldiphenylphosphine (HDPP) is a chemical compound that belongs to the family of phosphines. It is a colorless liquid that is commonly used in scientific research due to its unique properties. HDPP is synthesized through a series of chemical reactions, and its mechanism of action is still under investigation.
Mecanismo De Acción
The mechanism of action of Hexyldiphenylphosphine is still under investigation. However, it is believed that Hexyldiphenylphosphine can act as a nucleophile, due to the presence of the phosphine group. This nucleophilic behavior allows Hexyldiphenylphosphine to form stable complexes with transition metals, which can then participate in various catalytic reactions.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of Hexyldiphenylphosphine. However, it has been reported that Hexyldiphenylphosphine can be toxic to aquatic organisms at high concentrations. Therefore, proper handling and disposal of Hexyldiphenylphosphine are necessary to prevent environmental contamination.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Hexyldiphenylphosphine has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. Hexyldiphenylphosphine can also form stable complexes with transition metals, which can be used in various catalytic reactions. However, Hexyldiphenylphosphine has some limitations as well. It can be toxic to aquatic organisms, and its mechanism of action is still under investigation.
Direcciones Futuras
There are numerous future directions for the research on Hexyldiphenylphosphine. One possible direction is to investigate the mechanism of action of Hexyldiphenylphosphine in more detail. This could involve the use of various analytical techniques, such as X-ray crystallography and NMR spectroscopy. Another possible direction is to explore the use of Hexyldiphenylphosphine in new catalytic reactions, such as asymmetric catalysis. Finally, the environmental impact of Hexyldiphenylphosphine should be investigated further, and proper disposal methods should be developed to prevent environmental contamination.
Conclusion:
In conclusion, Hexyldiphenylphosphine is a unique compound that has numerous applications in scientific research. Its synthesis method is well-established, and its mechanism of action is still under investigation. Hexyldiphenylphosphine can form stable complexes with transition metals, which can be used in various catalytic reactions. However, Hexyldiphenylphosphine can be toxic to aquatic organisms, and its environmental impact should be investigated further. There are numerous future directions for the research on Hexyldiphenylphosphine, which could lead to new discoveries in organometallic chemistry and organic synthesis.
Aplicaciones Científicas De Investigación
Hexyldiphenylphosphine has numerous applications in scientific research. It is commonly used as a ligand in organometallic chemistry, where it can form stable complexes with transition metals. These complexes have been used in catalytic reactions, such as cross-coupling reactions and olefin metathesis. Hexyldiphenylphosphine has also been used as a reducing agent in organic synthesis, where it can reduce various functional groups, such as ketones and aldehydes.
Propiedades
Número CAS |
18298-00-5 |
|---|---|
Nombre del producto |
Hexyldiphenylphosphine |
Fórmula molecular |
C18H23P |
Peso molecular |
270.3 g/mol |
Nombre IUPAC |
hexyl(diphenyl)phosphane |
InChI |
InChI=1S/C18H23P/c1-2-3-4-11-16-19(17-12-7-5-8-13-17)18-14-9-6-10-15-18/h5-10,12-15H,2-4,11,16H2,1H3 |
Clave InChI |
WHNGQRQJGDUZPJ-UHFFFAOYSA-N |
SMILES |
CCCCCCP(C1=CC=CC=C1)C2=CC=CC=C2 |
SMILES canónico |
CCCCCCP(C1=CC=CC=C1)C2=CC=CC=C2 |
Otros números CAS |
18298-00-5 |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details











Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


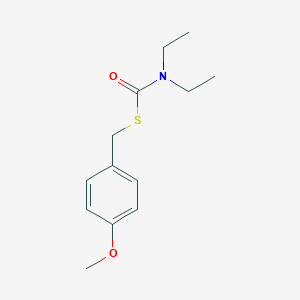


![1-(Isopropylamino)-3-[(4-methoxy-2-methyl-1-naphthyl)oxy]-2-propanol](/img/structure/B97977.png)

![Benzenesulfonamide, 4-hydroxy-3-[(2-hydroxy-1-naphthalenyl)azo]-](/img/structure/B97979.png)
